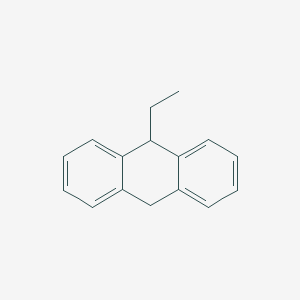

9-Ethyl-9,10-dihydroanthracene

Description

Structure

3D Structure

Properties

CAS No. |

605-82-3 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

9-ethyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C16H16/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h3-10,14H,2,11H2,1H3 |

InChI Key |

WIAXOGFCMWKDRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC=CC=C2CC3=CC=CC=C13 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 9 Ethyl 9,10 Dihydroanthracene Systems

Mechanistic Pathways of Dihydroanthracene Formation

The formation of 9,10-dihydroanthracene (B76342) derivatives, such as 9-Ethyl-9,10-dihydroanthracene, can be achieved through various synthetic routes. Understanding the underlying mechanisms of these reactions is crucial for controlling product selectivity and yield. This section delves into two significant pathways: Birch-type reductions and homolytic hydrogen-transfer reactions.

Detailed Mechanisms of Birch-type Reductions

The Birch reduction is a powerful method for the reduction of aromatic rings, converting them into 1,4-cyclohexadienes. byjus.comwikipedia.org This reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) in the presence of an alcohol. masterorganicchemistry.comnrochemistry.com The mechanism involves the transfer of solvated electrons to the aromatic substrate. byjus.com

In the context of anthracene (B1667546), the reduction selectively occurs at the 9 and 10 positions to yield 9,10-dihydroanthracene. This is because the aromaticity of the two flanking benzene (B151609) rings is preserved, resulting in a more stable product compared to the reduction of one of the outer rings. masterorganicchemistry.comwikipedia.org

The generally accepted mechanism for the Birch reduction proceeds through the following steps:

Formation of a Radical Anion: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the anthracene molecule to form a radical anion. byjus.comnrochemistry.com

Protonation: The radical anion is then protonated by the alcohol present in the reaction mixture. For anthracene, this protonation preferentially occurs at the 9-position due to the higher electron density at this site. masterorganicchemistry.com

Second Electron Transfer: A second solvated electron is transferred to the resulting radical, forming a carbanion. nrochemistry.com

Final Protonation: The carbanion is subsequently protonated by the alcohol to yield the final 9,10-dihydroanthracene product. byjus.com

A variation of this process involves the use of microreactors with a silicon nanowire (SiNW) field emitter array as a cathode to generate solvated electrons. utwente.nl In this system, anthracene can be reduced to 9,10-dihydroanthracene, with alcohols like ethanol (B145695) or propanol (B110389) serving as the proton source. utwente.nl

Table 1: Key Steps in the Birch Reduction of Anthracene

| Step | Description | Intermediate/Product |

| 1 | Addition of a solvated electron to anthracene. | Anthracene radical anion |

| 2 | Protonation of the radical anion by an alcohol. | 9-Hydroanthracenyl radical |

| 3 | Addition of a second solvated electron. | 9-Hydroanthracenyl anion |

| 4 | Protonation of the anion by an alcohol. | 9,10-Dihydroanthracene |

Data compiled from various sources detailing the Birch reduction mechanism. byjus.comwikipedia.orgmasterorganicchemistry.comnrochemistry.com

Exploration of Homolytic Hydrogen-Transfer (Retrodisproportionation) Mechanisms

Homolytic hydrogen-transfer, also known as retrodisproportionation, presents an alternative pathway for the formation of dihydroanthracenes. This mechanism involves the transfer of hydrogen atoms between molecules.

In certain catalytic systems, such as those employing nickel nanoparticles supported on attapulgite (B1143926) powder (Ni/AP), the temperature can control the hydrogenation of anthracene. researchgate.net At higher temperatures (e.g., 300 °C), the catalyst promotes the homolytic splitting of biatomic active hydrogen (H-H) into hydrogen radicals (H•). researchgate.net These radicals can then add to the anthracene molecule, leading to the selective formation of 9,10-dihydroanthracene. researchgate.net This process is distinct from the lower-temperature hydrogenation over the same catalyst, which results in perhydroanthracenes through the transfer of biatomic hydrogen. researchgate.net

The disproportionation reaction, which is an intermolecular hydrogen transfer, can also occur during the reactions of polycyclic aromatic hydrocarbons (PAHs). researchgate.net This highlights the complexity of hydrogenation processes and the potential for multiple competing reaction pathways.

Intrinsic Reactivity of the 9,10-Dihydroanthracene Core

The 9,10-dihydroanthracene core exhibits a unique reactivity profile, largely influenced by the presence of the relatively weak C-H bonds at the 9 and 10 positions. wikipedia.org This section explores the key reactions that this central hydroaromatic ring undergoes.

Oxidative Aromatization Mechanisms

The conversion of 9,10-dihydroanthracene back to its fully aromatic anthracene counterpart is a thermodynamically favorable process. This oxidative aromatization can be achieved using various oxidants. One effective method involves the use of molecular oxygen in the presence of activated carbon as a promoter. nih.govsigmaaldrich.comsigmaaldrich.com This reaction is typically carried out in a high-boiling solvent such as xylene. nih.gov The activated carbon facilitates the reaction with molecular oxygen, providing an efficient route to the corresponding anthracene derivatives. nih.gov

Investigations into C-H Bond Activation Processes

The C-H bonds at the 9 and 10 positions of 9,10-dihydroanthracene are significantly weaker than typical C-H bonds, with a bond dissociation energy estimated to be around 78 kcal mol⁻¹. wikipedia.org This makes them susceptible to activation by transition metal catalysts. youtube.com

C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of these bonds, avoiding the need for pre-functionalized substrates. youtube.com Various transition metals have been shown to catalyze C-H bond activation, with mechanisms that can involve oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation pathways. youtube.com While specific studies on the C-H activation of this compound are not detailed in the provided context, the inherent weakness of the 9- and 10-C-H bonds makes this core a prime candidate for such transformations. wikipedia.org For instance, the presence of 9,10-dihydroanthracene has been shown to inhibit certain catalytic reactions, suggesting its interaction with the active catalyst species. acs.org

Table 2: Comparison of C-H Bond Activation Mechanisms

| Mechanism | Description | Typical Metals |

| Oxidative Addition | The metal center inserts into the C-H bond, increasing its oxidation state. | Late transition metals (e.g., Rh, Ir) |

| Sigma-Bond Metathesis | A concerted, four-centered transition state involving the metal, carbon, hydrogen, and a ligand. | Early transition metals (e.g., Sc, Y) |

| Concerted Metalation-Deprotonation | The C-H bond is broken with the assistance of an external or internal base. | Various metals (e.g., Pd, Ru) |

Data compiled from general principles of C-H activation. youtube.com

Pericyclic Reactions and Stereochemical Control

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The stereochemical outcome of these reactions is governed by the principle of orbital symmetry conservation. numberanalytics.com

In the context of 9,10-dihydroanthracene, enzymatic oxidation provides a compelling example of stereochemical control. The enzyme naphthalene (B1677914) dioxygenase, from Pseudomonas putida, catalyzes the regio- and stereospecific oxidation of 9,10-dihydroanthracene. nih.gov The major product of this reaction is (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene, formed with high relative yield and enantiomeric excess. nih.gov This demonstrates that the enzyme precisely controls the facial selectivity of the dihydroxylation reaction, leading to a specific stereoisomer. The formation of a minor product, 9-hydroxy-9,10-dihydroanthracene, is also observed. nih.gov The stereospecificity of such enzymatic reactions highlights the sophisticated control that biological systems can exert over chemical transformations. nih.gov

The principles of pericyclic reactions, such as those described by the Woodward-Hoffmann rules, are fundamental to understanding the stereochemistry of concerted reactions. numberanalytics.com These rules predict the allowed and forbidden pathways for a given reaction based on the symmetry of the molecular orbitals involved. numberanalytics.com

Stereochemical Aspects of Dihydroanthracene Transformations

The three-dimensional arrangement of atoms in 9,10-dihydroanthracene derivatives plays a pivotal role in their chemical behavior. The central ring of these molecules can adopt different conformations, which in turn affects the accessibility of reactive sites and the stereochemical outcome of reactions.

Cycloaddition reactions involving anthracene derivatives are known for their high degree of stereoselectivity. scribd.com The Diels-Alder reaction, a [4+2] cycloaddition, between anthracene and a dienophile like maleic anhydride (B1165640) proceeds in a stereospecific manner, preserving the stereochemistry of the reactants in the product, 9,10-dihydroanthracene-9,10-endosuccinic anhydride. scribd.com This high stereoselectivity is a hallmark of concerted cycloaddition reactions. scribd.com

In the context of substituted dihydroanthracenes, the stereochemistry of the substituents influences the approach of the dienophile. For instance, the metabolism of various substituted anthracenes, including 9-methylanthracene (B110197) and 9,10-dimethylanthracene, to trans-dihydrodiols by liver microsomes exhibits high stereoselectivity, predominantly forming the R,R enantiomers. nih.gov This biological oxidation, which can be considered a form of cycloaddition, highlights how substituents direct the stereochemical course of the reaction. nih.gov

The central ring of 9,10-dihydroanthracene is not planar and exists in a boat-shaped conformation. acs.orgnih.gov This puckered conformation leads to the existence of pseudoaxial (pa) and pseudoequatorial (pe) positions for substituents at the 9 and 10 positions. The conformational preference of these substituents significantly impacts the molecule's reactivity. acs.org

Molecular mechanics calculations and NMR studies on various substituted 9,10-dihydroanthracenes, including methylated and ethylated derivatives, have shown that there is a delicate balance between planar and boat-like conformations. acs.org The energy difference between these forms can be small, often less than 1 kcal/mol. acs.org However, the introduction of substituents can shift this equilibrium. For instance, in 9,9-dimethyl-9,10-dihydroanthracene, the two methyl groups occupy axial and equatorial positions. nih.gov

The folding angle between the two benzene rings is a key parameter describing the conformation. acs.orgresearchgate.net In 9,10-dihydroanthracene itself, this angle is approximately 145° in the solid state. acs.org The presence of substituents can alter this angle, which in turn affects the geometric relationship between the aromatic rings and any attached functional groups. This is particularly relevant in structure-activity relationship studies, such as those investigating the binding of 9-(aminomethyl)-9,10-dihydroanthracene derivatives to serotonin (B10506) receptors, where the fold angle is crucial for optimal receptor affinity. nih.gov

Table 1: Conformational Data of Selected 9,10-Dihydroanthracene Derivatives

| Compound | Substituent(s) | Central Ring Conformation | Dihedral Angle (between benzene rings) | Reference |

| 9,10-Dihydroanthracene | None | Boat-shaped | ~145° (solid state) | acs.org |

| 9,9-Dimethyl-9,10-dihydroanthracene | Two methyl groups at C9 | Boat-shaped | 34.7° | nih.gov |

| cis-9,10-Dimethyl-9,10-dihydroanthracene | Two methyl groups (cis) | Boat-shaped | - | acs.org |

Photochemical Reaction Mechanisms

The interaction of light with anthracene and its dihydro-derivatives initiates a cascade of photochemical reactions, often involving reactive oxygen species and radical intermediates.

Anthracene derivatives are known to react with singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen, in a [4+2] cycloaddition reaction to form endoperoxide intermediates. frontiersin.orgacs.orgnih.gov This process is reversible, and the endoperoxide can release singlet oxygen upon heating or under specific chemical conditions, making these compounds useful as singlet oxygen carriers. frontiersin.orgnih.gov The efficiency of singlet oxygen production from the excited states of anthracene derivatives can vary depending on the substituents. For most anthracene derivatives, the efficiency of singlet oxygen production from their triplet states is close to unity. uchile.cl

The reaction rate of singlet oxygen with anthracene derivatives is influenced by both electronic and steric effects of the substituents. iaea.org The formation of these endoperoxides is a key step in many photodynamic therapy applications and materials science. frontiersin.orgnih.gov

The photooxygenation of 9,10-dihydroanthracene (DHA) can proceed through different pathways. Under visible light irradiation, DHA can be quantitatively oxidized to anthraquinone (B42736) (AQ) by molecular oxygen, even without any added catalyst. nih.gov This process is believed to be initiated by the photoexcited state of DHA, which activates oxygen to form a superoxide (B77818) anion radical (O₂•⁻). nih.gov The resulting AQ can then act as a photocatalyst, accelerating the reaction. nih.gov

The photoinduced perfluoroalkylation of anthracene provides another example of a reaction proceeding through radical intermediates, leading to the formation of 9,9',10,10'-tetrahydro-10,10'-diperfluoroalkyl-9,9'-bianthracenes. researchgate.net Detailed mechanistic studies, including the use of radical probes and kinetic modeling, have pointed towards the involvement of metal-associated radical intermediates in certain oxidation pathways. researchgate.net

The photodecomposition of anthracene-9,10-endoperoxide itself can proceed through two competing photoreaction channels: cycloreversion to produce singlet oxygen and anthracene, and a pathway involving a biradical intermediate that converts to a diepoxide. rsc.org

The photoreduction of anthracene derivatives to 9,10-dihydroanthracenes can be achieved using photocatalysts. For example, peri-xanthenoxanthene can catalyze the photoreduction of anthracenes in the presence of a hydrogen donor. umich.edu The proposed mechanism involves the photocatalyst abstracting a hydrogen atom from the donor, which then leads to the reduction of the anthracene derivative. umich.edu This process provides a sustainable alternative to traditional reduction methods. umich.edu

The photoreduction of carbon dioxide is another area where dihydroanthracene-like structures can play a role, although the focus here is on the activation of CO₂ on photocatalyst surfaces. rsc.org The fundamental principles of light harvesting and charge separation are central to these systems. rsc.org

Table 2: Key Intermediates and Products in Photochemical Reactions of Anthracene Derivatives

| Reactant | Reaction Type | Key Intermediate(s) | Major Product(s) | Reference |

| Anthracene | Singlet Oxygen Cycloaddition | Endoperoxide | 9,10-Endoperoxide | frontiersin.orgacs.orgnih.gov |

| 9,10-Dihydroanthracene | Photooxygenation | DHA*, O₂•⁻ | Anthraquinone | nih.gov |

| Anthracene | Photoreduction (catalyzed) | Radical anions | 9,10-Dihydroanthracene | umich.edu |

| Anthracene-9,10-endoperoxide | Photodecomposition | Biradical, Excited diepoxide | Anthracene, Diepoxide | rsc.org |

Advanced Spectroscopic Characterization Methodologies for 9 Ethyl 9,10 Dihydroanthracene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of 9-Ethyl-9,10-dihydroanthracene. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of its structure and dynamic behavior can be assembled.

Carbon-13 NMR for Conformational Studies

Carbon-13 (¹³C) NMR spectroscopy is a powerful method for investigating the conformation of the central ring in 9,10-dihydroanthracene (B76342) and its derivatives. The chemical shifts of the carbon atoms, particularly at positions 9 and 10, are sensitive to the puckering of the central ring. In substituted dihydroanthracenes, the equilibrium between boat and planar conformations can be studied. acs.org

For 9,10-dihydroanthracene itself, the central ring exists in a puckered conformation in the solid state but undergoes rapid boat-to-boat interconversion in solution. acs.org Substitution at the 9- and 10-positions, as in this compound, influences this equilibrium. The chemical shifts of the ethyl group carbons, as well as the aromatic carbons, provide data on the preferred conformation. For instance, force field calculations, supported by ¹³C NMR data, suggest a greater tendency for planarity in the central ring of some dihydroanthracene derivatives than previously thought. acs.org

| Compound | C-9 | C-10 | Aromatic Carbons | Solvent |

|---|---|---|---|---|

| 9,10-dihydroanthracene | 36.5 | 36.5 | 126.3, 127.8, 136.1 | CDCl₃ chemicalbook.com |

| Diels-Alder adduct of anthracene (B1667546) with maleic anhydride (B1165640) | 45.6 | 45.6 | Multiple signals | Not specified umich.edu |

Proton NMR for Elucidating Dihedral Angles and Stereochemistry

Proton (¹H) NMR spectroscopy is crucial for determining the stereochemistry and dihedral angles in this compound. The coupling constants between vicinal protons, particularly those on the central ring and the ethyl substituent, are governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons. rubingroup.org

In substituted 9,10-dihydroanthracenes, the analysis of coupling constants helps in assigning the relative stereochemistry of the substituents as either cis or trans. For example, in trans-9,10-dialkyl-9,10-dihydroanthracenes, a planar ring conformation is often adopted, with the alkyl groups positioned over the aromatic rings. rsc.orgrsc.org The chemical shifts of the protons on the ethyl group in this compound are influenced by the magnetic anisotropy of the aromatic rings, leading to characteristic upfield or downfield shifts depending on their spatial orientation. rsc.org The bridgehead protons (H-9 and H-10) in dihydroanthracene systems also provide valuable structural information through their chemical shifts and coupling patterns. jksus.org

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic | ~7.1-7.3 | m |

| CH₂ (9, 10) | 3.80 | s |

Advanced NMR Techniques for Complex Dihydroanthracene Systems

For more complex analogues of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. youtube.comipb.ptresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the ethyl group and between the benzylic protons and the aromatic rings. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the molecule. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as the ethyl group to the dihydroanthracene core. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. For instance, it can confirm the relative orientation of the ethyl group with respect to the aromatic rings. ipb.pt

These advanced techniques are instrumental in the complete structural assignment of complex dihydroanthracene derivatives. umich.eduipb.ptresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for probing its structure through controlled fragmentation.

Electron Ionization (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions. libretexts.org

For 9,10-dihydroanthracene, the molecular ion at m/z 180 is typically observed. nist.gov In the case of this compound, the molecular ion would be expected at m/z 208. Common fragmentation pathways for alkyl-substituted aromatic compounds include the loss of the alkyl group (an ethyl radical in this case) to form a stable benzylic cation. libretexts.orgmiamioh.edu The fragmentation pattern of aromatic compounds often shows strong molecular ion peaks due to their inherent stability. libretexts.org

Chemical Ionization (CI-MS) in Positive and Negative Modes

Chemical Ionization (CI) is a softer ionization technique compared to EI, resulting in less fragmentation and often a more prominent pseudomolecular ion, such as [M+H]⁺ in the positive mode or [M-H]⁻ in the negative mode. osd.milumd.edu This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent. osd.mil

Positive CI-MS : In positive CI, a reagent gas like methane (B114726) or ammonia (B1221849) is ionized, which then transfers a proton to the analyte molecule. osd.milumd.edu This typically results in an abundant [M+H]⁺ ion. For this compound, this would appear at m/z 209. Adduct ions with reagent gas species may also be observed. umd.edu

Negative CI-MS : Negative Chemical Ionization is sensitive to compounds with electron-withdrawing groups or acidic protons. osd.milnih.gov While less common for simple hydrocarbons, it can be a selective method for certain polycyclic aromatic hydrocarbons (PAHs) and their derivatives. jst.go.jposti.gov The formation of [M]⁻ or [M-H]⁻ ions depends on the electron affinity and gas-phase acidity of the molecule. For some PAHs, NCI provides different sensitivities for structural isomers compared to EI or positive CI. jst.go.jposti.gov The utility of negative CI-MS for this compound would depend on its ability to capture an electron or be deprotonated under the ion source conditions.

The choice between positive and negative modes depends on the chemical properties of the analyte. nih.govnih.govresearchgate.net For complex mixtures, switching between positive and negative modes can provide complementary information for identifying different components. researchgate.netswan.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of fragile, polar, and high molecular weight molecules, though its principles are broadly applicable to a wide range of organic compounds like this compound. nih.gov The technique involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high electric potential. This process generates an aerosol of highly charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and guided into the mass analyzer.

For this compound (C₁₆H₁₆), with a molecular weight of approximately 208.30 g/mol , ESI-MS would be used primarily for accurate molecular weight determination. lookchem.com In positive ion mode, the most prominent ion observed would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 209.31. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed and can help confirm the molecular weight.

While this compound itself is not particularly polar, the use of appropriate solvent systems (e.g., acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid) can facilitate efficient protonation. ESI is particularly valuable because it minimizes fragmentation, providing a clear signal for the molecular ion, which is crucial for unambiguous identification. In studies involving its synthesis or reactions, ESI-MS can rapidly confirm the presence and identity of the target compound in a sample.

Table 1: Expected Ions for this compound in ESI-MS

| Ion Species | Formula | Approximate m/z | Ionization Mode |

| Protonated Molecule | [C₁₆H₁₆ + H]⁺ | 209.31 | Positive |

| Sodium Adduct | [C₁₆H₁₆ + Na]⁺ | 231.29 | Positive |

| Potassium Adduct | [C₁₆H₁₆ + K]⁺ | 247.26 | Positive |

| Molecular Radical Cation | [C₁₆H₁₆]⁺˙ | 208.30 | Positive (less common) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixtures

When analyzing complex mixtures containing this compound and its analogues (e.g., the parent compound 9,10-dihydroanthracene, or isomers like 9,10-diethyl-9,10-dihydroanthracene), Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. rsc.org This hybrid technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

The process begins with the injection of the mixture onto an HPLC column, typically a reverse-phase column such as a C18. nih.gov A solvent gradient (e.g., varying ratios of water and a polar organic solvent like acetonitrile or methanol) is used to elute the components based on their polarity. nih.gov this compound, being nonpolar, would be well-retained on a C18 column. Its ethyl group makes it slightly less polar than 9,10-dihydroanthracene, causing it to elute at a slightly later retention time. More substituted or larger analogues would elute even later.

As each separated compound elutes from the column, it is introduced directly into the mass spectrometer's ion source (often ESI). The MS detector then generates a mass spectrum for each component in real-time. This allows for the positive identification of each compound in the mixture based on both its unique retention time and its specific mass-to-charge ratio. This method is crucial for quality control, reaction monitoring, and metabolic studies, providing both qualitative and quantitative information about the composition of a sample. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Based on the spectrum of its parent, 9,10-dihydroanthracene nist.govnist.gov, the following key features would be expected:

Aromatic C-H Stretch: A group of sharp bands just above 3000 cm⁻¹ (typically 3020-3070 cm⁻¹) arising from the C-H stretching vibrations on the two benzene (B151609) rings.

Aliphatic C-H Stretch: Stronger bands just below 3000 cm⁻¹ (typically 2850-2965 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the central dihydro-anthracene ring and the CH₂ and CH₃ groups of the ethyl substituent.

Aromatic C=C Stretch: A series of sharp absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene rings.

Aliphatic CH₂/CH₃ Bending: Vibrations in the 1375-1470 cm⁻¹ range corresponding to the scissoring and bending modes of the ethyl and central ring methylene (B1212753) groups.

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region, the exact positions of which are sensitive to the substitution pattern on the aromatic rings. For a 9-substituted dihydroanthracene, a strong band around 740-760 cm⁻¹ is typical for the ortho-disubstituted rings.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C-H stretching modes are also visible, Raman is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For this compound, the most prominent Raman signals would likely include:

The symmetric "breathing" modes of the aromatic rings, which give rise to very strong and sharp peaks.

Stretching vibrations of the C-C backbone of the anthracene core.

Symmetric C-H stretching and bending modes of the ethyl group.

The combination of IR and Raman spectra provides a comprehensive vibrational profile, allowing for detailed structural confirmation and differentiation from closely related isomers. acs.orgacs.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H Stretch | 3020 - 3070 (weak-medium) | Present |

| Aliphatic C-H Stretch | 2850 - 2965 (strong) | Strong |

| Aromatic C=C Stretch | 1450 - 1600 (medium-strong) | Strong, sharp |

| CH₂ Scissoring | ~1465 | Present |

| CH₃ Bending | ~1375 | Present |

| Aromatic C-H Out-of-Plane Bend | 740 - 760 (strong) | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of its two isolated benzene rings. Unlike fully aromatic anthracene, the central ring in the dihydro- form is saturated, breaking the extended π-conjugation.

The spectrum is therefore expected to resemble that of an ortho-substituted benzene derivative rather than anthracene itself. The parent compound, 9,10-dihydroanthracene, exhibits characteristic absorption bands in the ultraviolet region. nist.gov Typically, these include:

A moderately intense band around 263 nm.

A second, slightly weaker band around 271 nm.

A shoulder or fine structure may also be apparent.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of paramagnetic species, i.e., molecules with one or more unpaired electrons. For a diamagnetic molecule like this compound, ESR is used to study its radical cation ([M]⁺˙) or radical anion ([M]⁻˙), which can be generated chemically (e.g., with an oxidizing/reducing agent) or electrochemically.

The ESR spectrum arises from the transition of an unpaired electron between its spin states in the presence of an external magnetic field. The key information comes from the hyperfine structure, which results from the interaction (coupling) of the unpaired electron's spin with the spins of nearby magnetic nuclei, primarily protons (¹H).

In the radical ion of this compound, the unpaired electron would be delocalized across the π-system. The ESR spectrum would exhibit a complex pattern of lines, and its analysis would yield hyperfine coupling constants (hfcs) for each set of equivalent protons. This includes:

Protons on the aromatic rings (positions 1, 4, 5, 8 and 2, 3, 6, 7).

Protons on the methylene group at position 10.

Protons on the methine group at position 9.

Protons of the ethyl group (CH₂ and CH₃).

The magnitude of the coupling constant is proportional to the spin density at that nucleus, providing a detailed map of the unpaired electron's distribution within the molecule. Studies on analogous radicals, such as the 9-phenylanthracene (B14458) anion radical, demonstrate the power of this technique to elucidate electronic structure. utexas.edu

Electron Nuclear Double Resonance (ENDOR) is an advanced technique that can be used in conjunction with ESR to resolve complex and overlapping hyperfine structures, providing more precise coupling constants than ESR alone. rsc.org

Computational Chemistry and Theoretical Investigations of 9 Ethyl 9,10 Dihydroanthracene

Molecular Mechanics (MM) Calculations for Conformational Analysis

Molecular mechanics methods are employed to assess the steric energy of different molecular conformations, thereby predicting the most stable three-dimensional structures.

Empirical force field calculations, specifically using MM2 and the related MMPI (which incorporates pi-electron self-consistent field theory), have been instrumental in analyzing the conformational landscapes of 9,10-dihydroanthracene (B76342) and its alkylated derivatives. acs.org These studies investigate the puckered, boat-like conformation of the central ring and how substituents influence its geometry. For the parent 9,10-dihydroanthracene, calculations indicated only a small energy difference of less than 0.4 kcal/mol between the planar and boat forms. acs.org The application of these force fields to ethyl-substituted derivatives helps elucidate the preferred pseudoaxial or pseudoequatorial orientations of the ethyl group, providing a calculated basis for interpreting experimental NMR data. acs.org These computational results suggest a greater tendency for the central ring to be planar than previously thought. acs.org

| Force Field | Application | Key Finding for Dihydroanthracene Core |

|---|---|---|

| MM2 | Conformational energy calculation | Small energy difference (<0.4 kcal/mol) between planar and boat forms acs.org |

| MMPI | Conformational analysis with pi-system treatment | Supports findings consistent with experimental NMR data for substituted derivatives acs.org |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, energy, and properties of molecules. It provides a robust framework for understanding the relationship between a molecule's structure and its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting electronic transitions. edu.krdschrodinger.com A smaller gap generally implies higher reactivity and easier electronic excitation. edu.krd DFT calculations, often using functionals like B3LYP, can precisely compute the energies of these orbitals for 9-Ethyl-9,10-dihydroanthracene. Analysis of the molecular orbital contributions would reveal how the anthracene (B1667546) core and the ethyl substituent participate in these frontier orbitals, defining the sites for electrophilic and nucleophilic attack.

| Parameter | Significance | Computational Method |

|---|---|---|

| HOMO Energy | Represents electron-donating ability | DFT (e.g., B3LYP/6-311++G) |

| LUMO Energy | Represents electron-accepting ability | DFT (e.g., B3LYP/6-311++G) |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability edu.krd | ΔE = ELUMO - EHOMO |

Theoretical vibrational analysis via DFT is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibration frequencies of this compound, specific spectral peaks can be assigned to particular molecular motions, such as C-H stretching of the ethyl group, aromatic C=C stretching of the benzene (B151609) rings, and skeletal vibrations of the dihydroanthracene core. The agreement between calculated and experimental vibrational spectra serves as a validation of the computed molecular geometry.

| Vibrational Mode (Example) | Typical Frequency Range (cm-1) | Information Provided |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Vibrations of H-atoms on the benzene rings |

| Aliphatic C-H Stretch (Ethyl) | 3000-2850 | Vibrations of H-atoms on the ethyl group |

| Aromatic C=C Stretch | 1600-1450 | Stretching of carbon-carbon bonds within the aromatic rings |

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. DFT calculations can predict the NLO response of a molecule by computing key parameters such as the total dipole moment (μ), mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β). analis.com.my For this compound, these calculations would quantify how the molecule's electron density responds to an external electric field, providing insight into its potential as an NLO material. The magnitude of hyperpolarizability is a direct indicator of the NLO activity.

| NLO Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the asymmetry of charge distribution |

| Polarizability | α | Describes the linear response of the electron cloud to an electric field |

| First Hyperpolarizability | β | Measures the second-order (nonlinear) optical response analis.com.my |

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond. For 9,10-dihydroanthracene and its derivatives, the BDE of the C-H bonds at the 9- and 10-positions is particularly important as it relates to their ability to act as hydrogen donors. The BDE for the C9-H bond in the parent 9,10-dihydroanthracene is estimated to be around 78 kcal/mol, making it significantly weaker than typical C-H bonds. wikipedia.org DFT calculations can be used to determine the Bond Dissociation Free Energies (BDFE) for specific bonds in this compound, such as the C9-H and the C9-C(ethyl) bonds. These values are crucial for predicting the molecule's thermal stability and its behavior in radical-mediated reactions.

| Bond | Molecule | Known/Predicted BDE (kcal/mol) | Significance |

|---|---|---|---|

| C9-H | 9,10-Dihydroanthracene | ~78 wikipedia.org | Indicates potential as a hydrogen donor |

| C9-H | This compound | Calculable via DFT | Determines reactivity at the C9 position |

| C9-C(ethyl) | This compound | Calculable via DFT | Relates to the stability of the ethyl substituent |

Semi-Empirical Methods and Quantum Mechanical Modeling Approaches

The study of this compound at the quantum mechanical level involves a range of computational methods, each with a different balance of accuracy and computational cost. These methods can be broadly categorized into semi-empirical methods and more rigorous ab initio and density functional theory (DFT) approaches.

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. These methods are particularly useful for large molecules where more computationally expensive methods would be prohibitive. They can provide valuable qualitative insights into the electronic structure and geometry of this compound.

More accurate, non-empirical quantum mechanical methods include ab initio techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, as well as Density Functional Theory (DFT). DFT, in particular, has become a workhorse in computational chemistry due to its favorable combination of accuracy and computational efficiency. Functionals such as B3LYP and M06-2X are commonly employed to calculate the geometric and electronic properties of organic molecules like this compound.

The choice of basis set, which describes the atomic orbitals used in the calculation, is also crucial. Common basis sets range from the minimal STO-3G to more flexible and accurate Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). The selection of both the method and the basis set depends on the specific property being investigated and the desired level of accuracy.

Table 1: Comparison of Quantum Mechanical Modeling Approaches

| Method Category | Examples | Key Features | Typical Applications for this compound |

| Semi-Empirical | AM1, PM3, MNDO | Computationally fast, parameterized from experimental data. | Initial geometry optimizations, rapid screening of conformations. |

| Ab Initio | HF, MP2, CCSD(T) | Based on first principles, systematically improvable. | High-accuracy energy calculations, benchmarking of other methods. |

| Density Functional Theory (DFT) | B3LYP, M06-2X | Includes electron correlation at a moderate computational cost. | Geometry optimization, vibrational frequency calculation, reaction energetics. |

Theoretical Characterization of Reaction Transition States and Energy Landscapes

Understanding the chemical reactivity of this compound involves mapping out the potential energy surface (PES) for its various reactions. A key focus of such studies is the location and characterization of transition states, which are the energetic barriers that must be overcome for a reaction to proceed.

Computational methods are indispensable for locating these fleeting structures. Transition state optimization algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find the saddle points on the PES that correspond to transition states. Once located, the nature of the transition state is confirmed by a vibrational frequency analysis; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a reaction's energy landscape can be constructed. This provides crucial information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the activation energy barrier). For this compound, this could involve studying reactions such as hydrogen abstraction, oxidation, or electrophilic addition.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. These calculations map the minimum energy path connecting the transition state to the corresponding reactants and products, confirming that the identified transition state indeed connects the desired chemical species.

Table 2: Key Computational Steps in Characterizing a Reaction of this compound

| Step | Computational Method | Information Obtained |

| 1. Reactant & Product Optimization | DFT (e.g., B3LYP/6-31G) | Optimized geometries and energies of stable species. |

| 2. Transition State Search | STQN or similar algorithm | Geometry of the transition state structure. |

| 3. Frequency Analysis | DFT (e.g., B3LYP/6-31G) | Confirmation of transition state (one imaginary frequency) and zero-point vibrational energies. |

| 4. IRC Calculation | IRC methods | Confirmation of the reaction path connecting reactants, transition state, and products. |

| 5. Energy Profile Construction | Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) | A detailed energy profile of the reaction, including activation energy. |

Molecular Dynamics Simulations of Dihydroanthracene Systems

While quantum mechanical calculations provide a static picture of a molecule at its energy minimum or transition state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to study a variety of dynamic processes, including:

Conformational Dynamics: The dihydroanthracene ring system is not planar and can adopt different conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. The flexibility of the ethyl group can also be investigated.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can be used to study how the solvent influences the structure and dynamics of this compound. This is crucial for understanding its behavior in solution.

Interactions with other molecules: MD simulations can model the interactions of this compound with other molecules, such as in a biological system or as part of a larger molecular assembly.

The accuracy of MD simulations depends heavily on the force field used to describe the interactions between atoms. Force fields are parameterized sets of equations and associated constants that define the potential energy of the system. For organic molecules like this compound, common force fields include AMBER, CHARMM, and OPLS.

Table 3: Applications of Molecular Dynamics Simulations for this compound

| Application | Simulation Details | Insights Gained |

| Conformational Analysis | Simulation in vacuum or implicit solvent. | Identification of low-energy conformers and dihedral angle distributions. |

| Solvation Studies | Simulation in a box of explicit solvent molecules (e.g., water, ethanol). | Radial distribution functions, hydrogen bonding analysis, and solvent structuring around the solute. |

| Thermal Motion | Simulation at a specific temperature. | Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify atomic motion. |

Synthesis and Academic Study of 9 Ethyl 9,10 Dihydroanthracene Derivatives and Analogues

Substituted 9,10-Dihydroanthracenes with Various Alkyl and Aryl Groups

The introduction of substituents at the 9- and 10-positions (the meso-positions) of the 9,10-dihydroanthracene (B76342) core has been a subject of study for decades. acs.org A primary strategy for creating these derivatives involves the chemical reduction of corresponding substituted anthraquinones. researchgate.net One established method employs a mixture of hydriodic acid, phosphorus, and iodine to efficiently reduce the anthraquinone (B42736) precursor to the desired 9,10-dihydroanthracene. researchgate.net

Research on Methylated and Ethylated Dihydroanthracene Derivatives

The parent compound, 9-ethyl-9,10-dihydroanthracene, is a key starting point for many of these studies. Its synthesis can be approached through several established routes. The hydrogenation of anthracene (B1667546) at the 9- and 10-positions is a common method, which can be achieved via a Bouveault–Blanc reduction using sodium and ethanol (B145695). wikipedia.org Following the formation of the dihydroanthracene anion, it can be alkylated. acs.org Alternatively, direct reduction of 9-ethylanthracene (B14752619) can yield the target compound. The stereochemistry of 9,10-dialkyl-9,10-dihydroanthracene compounds is a critical aspect of their study, influencing their conformation and reactivity. acs.org

Synthesis and Characterization of Other Alkyl and Aryl Substituted Derivatives

Beyond simple alkyl groups, a diverse range of other alkyl and aryl substituents has been incorporated into the 9,10-dihydroanthracene framework. A powerful method for creating precursors to these molecules is the Suzuki-Miyaura cross-coupling reaction, which can be used to synthesize various 1,8-diarylanthracene derivatives from 1,8-dichloroanthraquinone. nih.gov These substituted anthraquinones can then be reduced to yield the corresponding diaryl-9,10-dihydroanthracenes. researchgate.netnih.gov

Another synthetic route involves the reaction of anthraquinone with Grignard reagents to produce 9,10-disubstituted-9,10-dihydroxyanthracene diols. These intermediates can then be reduced to the target 9,10-disubstituted anthracenes, which could subsequently be hydrogenated to the dihydro form. rsc.org This method has been used to prepare derivatives like 9,10-diallylanthracene. rsc.org

More complex substitutions have also been explored. For instance, derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene have been synthesized. researchgate.net This involves the deprotonation of a precursor followed by quenching the resulting lithiated intermediate with reagents like methylchloroformate to introduce new functional groups. researchgate.net

| Precursor Compound | Synthetic Route | Resulting Derivative Type | Reference |

| Anthraquinone | Reaction with Grignard reagent (e.g., allylmagnesium bromide) followed by reduction. | 9,10-Diallylanthracene | rsc.org |

| 1,8-Dichloroanthraquinone | Suzuki-Miyaura coupling followed by reduction. | 1,8-Diaryl-9,10-dihydroanthracenes | nih.gov |

| 9-(4,5-dimethyl-1,3-dithiol-2-ylidene)-10-(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | Deprotonation with LHMDS and quenching with methylchloroformate. | Diester derivative of bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | researchgate.net |

Dihydroanthracene-Based Cyclic Imides and Anhydrides

A significant area of research has focused on the Diels-Alder reaction of anthracene to form bridged adducts, which serve as precursors to cyclic imide and anhydride (B1165640) derivatives of the 9,10-dihydroanthracene system.

Synthesis and Transformations of 9,10-Dihydroanthracene-9,10-α,β-succinimide Derivatives

A highly efficient and environmentally friendly protocol has been developed for synthesizing 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives. This method involves the simple grinding of the precursor, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, with various aliphatic and aromatic amines at room temperature. tandfonline.com This solvent-free approach provides the desired imide products in quantitative yields within minutes. tandfonline.com The reaction is versatile, accommodating a range of amines to produce a library of N-substituted succinimide (B58015) derivatives. tandfonline.com For example, reactions with cyclopropanamine, N-(2-pyrrolidyl)ethyl amine, and N-(3-piperidinyl)ethyl amine have been successfully demonstrated. tandfonline.com

| Amine Reactant | Resulting Succinimide Derivative | Characterization Highlights (¹H NMR, DMSO-d₆) | Reference |

| Cyclopropanamine | N-(Cyclopropyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | δ: 0.501–0.573 (m, 4H, CH₂), 2.047–2.091 (m, 1H, CH), 3.133–3.150 (d, 2H), 4.715–4.732 (d, 2H) | tandfonline.com |

| N-((2-Pyrrolidyl)ethyl)amine | N-((2-Pyrrolidyl)ethyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | δ: 1.538–1.599 (m, 6H), 2.226 (bs, 4H), 3.037–3.067 (t, 2H, CH₂), 3.251 (s, 2H), 4.771 (s, 2H) | tandfonline.com |

| N-(3-(Piperidinyl)ethyl)amine | N-(3-(Piperidinyl)ethyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | δ: 1.301–1.403 (m, 8H), 2.108 (bs, 4H), 3.034–3.065 (t, 2H, CH₂), 3.239 (s, 2H), 4.767 (s, 2H) | tandfonline.com |

Studies on the Reactivity and Intermediates of Anhydride Systems

The key intermediate for the synthesis of the aforementioned succinimides is 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. tandfonline.com This compound is prepared through a [4+2] cycloaddition, specifically a Diels-Alder reaction, between anthracene (acting as the diene) and maleic anhydride (acting as the dienophile). blogspot.com Traditionally, this reaction is performed by refluxing the reactants in a high-boiling solvent like xylene. blogspot.com However, a more modern, solvent-free "neat" reaction has been developed, which proceeds faster and reduces waste, aligning with the principles of green chemistry. The anhydride product crystallizes from the reaction mixture and can be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297). blogspot.com

Heterocyclic Analogues of 9,10-Dihydroanthracene

Research has also extended to the synthesis of heterocyclic analogues of 9,10-dihydroanthracene, where one or more carbon atoms in the tricyclic core are replaced by a heteroatom. A notable example is the synthesis of 10-methyl-9,10-dihydroacridines. Acridines are nitrogen-containing analogues of anthracene. These dihydroacridine derivatives can be prepared via a Brønsted acid-catalyzed chemoselective reductive cyclization of 2-(methylphenylamino)benzaldehydes in a solvent such as isopropanol. This method demonstrates a pathway to creating dihydroanthracene-like structures with embedded heterocyclic functionality.

Anthracene-Derived Polycyclic Systems (e.g., Ethanoanthracenes, Anthraquinones)

The rigid, three-dimensional framework of the 9,10-dihydroanthracene core serves as a valuable platform for the construction of complex polycyclic systems. Two prominent classes of such systems derived from this scaffold are ethanoanthracenes and anthraquinones.

Ethanoanthracenes

Ethanoanthracenes, which feature an additional bridged ring system across the 9 and 10 positions of the dihydroanthracene nucleus, are commonly synthesized via Diels-Alder reactions. In a typical approach, an anthracene derivative acts as the diene, which reacts with a suitable dienophile to form the ethano-bridged structure.

For instance, a library of 9,10-dihydro-9,10-ethanoanthracene-based compounds has been synthesized through the Diels-Alder reaction of 9-(2-nitrovinyl)anthracene (B1206571) with various dienophiles like maleic anhydride, maleimides, and acrylonitrile. nih.gov This method allows for the introduction of diverse functionalities onto the ethano bridge. The initial 9-(2-nitrovinyl)anthracene can be prepared via a Henry-Knoevenagel condensation of 9-anthraldehyde (B167246) with a nitroalkane, followed by reduction to the corresponding 9-(2-nitroethyl)anthracene if desired. nih.gov

A general and efficient protocol for the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives involves the reaction of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride with various amines. researchgate.net This succinic anhydride is itself prepared through a Diels-Alder reaction between anthracene and maleic anhydride. researchgate.net This methodology provides a straightforward route to a range of N-substituted succinimide derivatives.

The synthesis of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate is another example of a Diels-Alder reaction, where anthracene reacts with diethyl fumarate. This reaction provides a pathway to bicyclic dicarboxylic acids. blogspot.com

| Diene | Dienophile | Product | Reference |

| 9-(2-Nitrovinyl)anthracene | Maleic anhydride | (E)-9-(2-Nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | nih.gov |

| 9-(2-Nitrovinyl)anthracene | N-Substituted maleimides | (E)-11,12-(N-Substituted)-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide | nih.gov |

| Anthracene | Maleic Anhydride | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | researchgate.netedubirdie.com |

| Anthracene | Diethyl fumarate | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate | blogspot.com |

Anthraquinones

Anthraquinones, which are derivatives of anthracene characterized by a 9,10-dione structure, are important industrial chemicals and synthetic intermediates. While direct oxidation of anthracene is a common method for producing anthraquinones, they can also be synthesized through other routes and, importantly, can be reduced to form 9,10-dihydroanthracene derivatives. wikipedia.org

One of the primary industrial methods for anthraquinone synthesis involves the Friedel–Crafts reaction of benzene (B151609) with phthalic anhydride. wikipedia.org Another significant route is the oxidation of anthracene itself, often using chromium(VI) as the oxidant. wikipedia.orgyoutube.com

The reverse reaction, the reduction of anthraquinones to 9,10-dihydroxyanthracene and subsequently to 9,10-dihydroanthracene, is also a key transformation. For example, 2-alkyl-9,10-anthraquinones are used as catalysts in the industrial production of hydrogen peroxide, a process that involves the reduction of the anthraquinone to its dihydroanthracene form. wikipedia.org

| Starting Material | Reagents | Product | Reference |

| Benzene and Phthalic Anhydride | AlCl₃ | o-Benzoylbenzoic acid (intermediate to Anthraquinone) | wikipedia.org |

| Anthracene | Chromic acid, Glacial acetic acid | 9,10-Anthraquinone | youtube.com |

| 9-Anthraceneboronic acid | Organic solvent, water, alkali | 9,10-Anthraquinone | google.com |

Design and Synthesis of Novel Scaffolds Incorporating the Dihydroanthracene Moiety

The unique, rigid, and three-dimensional structure of the 9,10-dihydroanthracene unit makes it an attractive scaffold for the design and synthesis of novel molecules with specific functions. The introduction of an ethyl group at the 9-position can provide a key anchor point for further functionalization and the construction of more complex architectures.

A versatile method for the synthesis of 9-alkyl-9,10-dihydroanthracenes involves the reaction of anthrone (B1665570) with Grignard reagents. For example, the reaction of anthrone with ethylmagnesium bromide would be expected to yield 9-ethyl-9,10-dihydro-9-anthranol, which can then be reduced to this compound. This approach allows for the introduction of a variety of alkyl groups at the 9-position. youtube.comlibretexts.orgmasterorganicchemistry.comstackexchange.com

Another powerful strategy for creating functionalized dihydroanthracene scaffolds is through the Diels-Alder reaction. The resulting 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework can be further modified. For example, the diacid hydrazides derived from 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid can be used to synthesize various heterocyclic derivatives. researchgate.net

The development of a library of compounds based on the 9,10-dihydro-9,10-ethanoanthracene scaffold, structurally related to the antidepressant maprotiline, highlights the utility of this moiety in medicinal chemistry research. nih.gov These scaffolds are synthesized via Diels-Alder reactions, allowing for systematic structural modifications. nih.gov

| Precursor | Reaction Type | Functionalized Scaffold | Application/Significance | Reference |

| Anthrone | Grignard Reaction with Ethylmagnesium Bromide | 9-Ethyl-9,10-dihydro-9-anthranol | Intermediate for this compound | youtube.comlibretexts.orgmasterorganicchemistry.comstackexchange.com |

| 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid | Hydrazide formation and cyclization | 9,10-Dihydro-9,10-ethanoanthracene with heterocyclic appendages | Synthesis of novel heterocyclic systems | researchgate.net |

| 9-(2-Nitrovinyl)anthracene | Diels-Alder Reaction | Substituted 9,10-dihydro-9,10-ethanoanthracenes | Library synthesis for biological screening | nih.gov |

Advanced Chemical Behavior and Applications in Materials Science As Building Blocks

Photochemical Behavior of Dihydroanthracene Systems

The interaction of dihydroanthracene derivatives with light can initiate a cascade of chemical transformations. The non-planar, boat-like conformation of the central ring in 9,10-dihydroanthracene (B76342) and its derivatives plays a crucial role in their photochemistry, distinguishing them from their fully aromatic anthracene (B1667546) counterparts.

Research on 9,10-dihydroanthracene (DHA) has demonstrated its capacity to undergo photo-oxygenation by molecular oxygen (O₂) to yield anthraquinone (B42736) (AQ) under mild, visible-light conditions without the need for additional catalysts or additives. nih.govresearchgate.net This process is an atom-efficient selective oxygenation that can achieve quantitative yields. nih.gov

The proposed mechanism begins with the photoexcitation of the dihydroanthracene substrate, which then activates molecular oxygen, likely forming a superoxide (B77818) free radical (O₂·⁻). nih.gov This initiates the oxidation of DHA. A key feature of this reaction is that the product, anthraquinone, acts as an active photocatalyst. As AQ accumulates, it accelerates the photo-oxidation process, creating an auto-catalytic cycle. nih.govresearchgate.net This protocol has shown good compatibility with other compounds structurally similar to DHA. nih.gov It is therefore anticipated that 9-Ethyl-9,10-dihydroanthracene would undergo a similar photo-autoxidation process, potentially influenced by the electronic and steric effects of the 9-ethyl substituent.

Photosensitization is a process where a molecule, the photosensitizer, absorbs light and subsequently transfers the absorbed energy to another molecule, initiating a photochemical reaction. uomustansiriyah.edu.iq This is particularly relevant for compounds that may not efficiently absorb light in a specific region of the spectrum. An efficient photosensitizer typically absorbs light to form an excited singlet state, which then undergoes intersystem crossing to a relatively long-lived excited triplet state. photobiology.info This triplet state has sufficient lifetime to interact with and transfer energy to a substrate molecule. photobiology.info

In the context of dihydroanthracene systems, a photosensitizer can be used to populate the excited states of the dihydroanthracene molecule, leading to subsequent reactions like oxidation or isomerization. The energy transfer can populate either the excited singlet or triplet state of the dihydroanthracene derivative, which can then react, often with molecular oxygen, or undergo other transformations. photobiology.info The efficiency and outcome of such photosensitized reactions depend on the energy levels of the sensitizer (B1316253) and the substrate. For instance, in vitro systems for photohydrogen production have been developed using organic dyes as photosensitizers in combination with biocatalysts, demonstrating the effectiveness of light-driven energy transfer. nih.gov The this compound molecule can serve as a substrate in such energy transfer-mediated reactions, with its reactivity being governed by the energy it receives from the sensitizer.

Electrochemical Properties and Redox Chemistry

The electrochemical behavior of dihydroanthracene derivatives is intrinsically linked to their core structure, which can be viewed as a redox-active unit. The ability to undergo oxidation to the corresponding stable aromatic anthracene system is a defining characteristic.

Cyclic voltammetry is a powerful technique used to study the electrochemical behavior of molecules. Studies on various 9,10-disubstituted anthracene derivatives reveal quasi-reversible oxidation processes. mdpi.comresearchgate.net The functional groups at the 9 and 10 positions have been shown to have a minor effect on the electrochemical behavior, causing slight variations (±0.10 eV) in oxidation potentials. mdpi.com For example, a study of seven different 9,10-anthracene derivatives showed similar halfway oxidation potentials (E₁/₂) for all compounds. mdpi.comresearchgate.net

The electrochemical reduction of related compounds like 9,10-diphenylanthracene (B110198) has also been studied in detail using techniques including polarography and cyclic voltammetry. utexas.edu These studies confirm that the first step is typically a reversible one-electron reduction to form a stable radical anion. utexas.edu While specific CV and DPV data for this compound are not detailed in the provided context, the general findings for substituted anthracenes suggest it would exhibit a primary oxidation event corresponding to the removal of electrons to form the aromatic 9-ethylanthracene (B14752619) cation. The precise potential of this oxidation would be influenced by the electron-donating nature of the ethyl group.

Table 1: Electrochemical and Optical Characterization of Selected 9,10-Disubstituted Anthracene Derivatives

Data adapted from a study on various 9,10-anthracene derivatives, illustrating the typical range of electrochemical and optical properties. mdpi.comresearchgate.net

The redox chemistry of the dihydroanthracene core is central to its function. The 9,10-dihydroanthracene framework is a hydrogen-donor and can undergo oxidation to form the thermodynamically stable anthracene aromatic system. wikipedia.org The introduction of substituents modifies the redox potentials and the stability of the intermediates.

For example, the synthesis of bridged 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives creates strained, redox-active cyclophanes whose electrochemical properties have been investigated. rsc.org The redox states of guanidino-functionalized aromatic molecules, which can undergo redox-induced substitution reactions, have also been systematically studied, highlighting how redox changes can activate a molecule for further reactions. researchgate.net In some systems, redox switching can be used to control catalytic activity. Zirconium complexes with ferrocene-based ligands, for instance, can catalyze different hydroamination reactions depending on whether the complex is in its reduced or oxidized form. rsc.org This principle of redox control could be applied to systems incorporating this compound, where its oxidation state could gate a specific chemical or physical process.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which involves non-covalent interactions, offers a powerful approach to building complex, functional architectures from molecular components. rsc.org Anthracene and its derivatives are excellent candidates for supramolecular assembly due to their rigid, planar structure, which facilitates predictable packing and host-guest interactions.

Simple anthracene derivatives with alkoxy tails can self-assemble at a solid/liquid interface to form highly ordered two-dimensional structures. nih.gov These structures can exhibit cavities that co-adsorb solvent molecules, demonstrating host-guest chemistry. The solvent guests can be exchanged for other molecules, like coronene, that fit within the network's pores. nih.gov Furthermore, the anthracene units within these assemblies can undergo [4+4] photodimerization, altering the physical and electronic properties of the surface. nih.gov

The macrocycle cucurbit researchgate.neturil (CB researchgate.net) has been shown to accelerate the photodimerization of anthracene moieties by tethering two units together in a face-to-face arrangement, which is a powerful strategy for polymer ligation and hydrogel formation in water. rsc.org Cyclodextrins (CDs) are another class of macrocyclic hosts that form inclusion complexes with hydrophobic guests, like the anthracene core, in aqueous media. nih.gov This host-guest chemistry is widely used in diagnostics and drug delivery. nih.govnih.gov

While the fully aromatic anthracene is planar, this compound possesses a non-planar, boat-shaped central ring. This three-dimensional structure, combined with the ethyl substituent, would lead to different packing arrangements and host-guest interactions compared to its planar counterpart. This makes it a unique building block for creating three-dimensional supramolecular structures and materials with tailored cavities and recognition properties. researchgate.net

Dihydroanthracene as a Structural Component in Supramolecular Systems

The bent, three-dimensional architecture of the 9,10-dihydroanthracene core is a significant feature that is exploited in the construction of complex supramolecular systems. Unlike its planar aromatic counterpart, anthracene, the dihydro-derivative introduces a defined V-shape, which can direct the assembly of molecules into specific, non-planar arrays.

Research has demonstrated the use of ligands incorporating the 9,10-dihydroanthracene skeleton for the synthesis of polymetallic complexes. nih.gov For instance, N-phenylsuccinimides and related pyrrolidines attached to a 9,10-dihydroanthracenyl framework have been used to coordinate with ruthenium-containing moieties. nih.gov The defined spatial orientation of the two benzo rings in the dihydroanthracene core allows for selective π-coordination, leading to the formation of mono-, bi-, and even tri-metallic organometallic compounds. nih.gov A DFT modeling study confirmed that this selective coordination is governed by the unique steric and electronic environment presented by the dihydroanthracene scaffold. nih.gov

Furthermore, dihydroanthracene derivatives serve as intermediates for more complex π-electron donor systems used in supramolecular structures. researchgate.net The non-aromatic central ring breaks the conjugation of the anthracene system, which can be a crucial design element in creating specific electronic behaviors within a larger assembly. researchgate.net

A notable example, although not carbon-based, is the compound 9,10-dihydro-9,10-diboraanthracene, which highlights the structural utility of the dihydroanthracene framework. In the solid state, it forms an unusual polymeric supramolecular structure through bridging B-H-B three-center-two-electron bonds, demonstrating how this core can facilitate the formation of extended networks. nih.gov

Research on Photoresponsive Supramolecular Architectures

The photoresponsive behavior of systems containing a dihydroanthracene unit is typically linked to its relationship with the fully aromatic anthracene core. Anthracene itself is well-known for its photoactivity, particularly its ability to undergo [4+4] photodimerization or form endoperoxides in the presence of oxygen and light. iupac.orgnih.gov Dihydroanthracene acts as a stable precursor that can be converted into the photoactive anthracene species on demand.

The conversion from 9,10-dihydroanthracene to anthracene is an oxidative dehydrogenation reaction. wikipedia.orgresearchgate.net This transformation can be triggered by various means, including chemical oxidants or photochemical processes. researchgate.netresearchgate.net Research has shown that under visible light irradiation and in the presence of O₂, 9,10-dihydroanthracene can be oxidized, leading to the formation of anthracene and subsequently anthraquinone under mild, catalyst-free conditions. researchgate.net

This controlled, stimulus-induced generation of a photoactive molecule from a non-active precursor is a key strategy in designing photoresponsive materials. For example, a supramolecular gel or polymer could be designed to be stable and non-responsive in its dihydroanthracene form. Upon exposure to a specific light stimulus that triggers dehydrogenation, the newly formed anthracene units within the matrix can then participate in photochemical reactions, such as dimerization or reaction with singlet oxygen. nih.gov This can lead to changes in the material's properties, such as the breakup of supramolecular polymers and gels, which can be reversible if the anthracene can be reduced back to its dihydro- form or if the photoproduct (like an endoperoxide) can revert to anthracene. nih.gov

| System Component | Role | Trigger | Resulting Behavior |

| 9,10-Dihydroanthracene | Stable Precursor | Light, O₂, Catalyst researchgate.netresearchgate.net | Dehydrogenation to form photoactive anthracene. |

| Anthracene | Photoactive Unit | UV-Vis Light iupac.orgnih.gov | Dimerization or endoperoxide formation, leading to changes in material structure (e.g., gel disassembly). nih.gov |

| Photosensitizer | Optional Catalyst | Low-energy Light nih.gov | Facilitates the transformation of anthracene to endoperoxide under milder conditions. nih.gov |

This interactive table summarizes the roles of dihydroanthracene and anthracene in photoresponsive systems.

Dihydroanthracene as Building Blocks for Advanced Functional Materials

Precursors for Organic Semiconductors and Electronic Materials

The planarity and extended π-conjugation of the anthracene core are essential for its application in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgmdpi.com However, this reactivity and planarity can also pose challenges during synthesis and functionalization. The 9,10-dihydroanthracene structure serves as a strategic precursor to overcome these challenges.

By using the dihydro- form, chemists can perform reactions on the flanking aromatic rings with greater control, as the most reactive 9- and 10-positions are saturated. beilstein-journals.org A common synthetic strategy involves the reduction of a substituted anthraquinone to its corresponding 9,10-dihydroxy-9,10-dihydroanthracene, followed by further reduction to the 9,10-dihydroanthracene derivative, and finally, a rearomatization step to yield the target anthracene semiconductor. researchgate.netbeilstein-journals.org This approach allows for the introduction of various functional groups onto the anthracene skeleton, which is critical for tuning the electronic properties and solid-state packing of the final semiconductor material. mdpi.com

In a study comparing charge transport, a dihydroanthracene derivative was used as a model for broken conjugation, in contrast to the linear conjugation of anthracene and cross-conjugation of anthraquinone. researchgate.net This highlights the role of the dihydro- core as an electronic insulator, which can be converted into a conductor (the anthracene derivative) in a final synthetic step. The development of 9,10-disubstituted anthracene semiconductors for OTFTs often relies on synthetic routes that proceed through dihydroanthracene or anthraquinone intermediates. mdpi.comresearchgate.net

| Precursor Scaffold | Key Feature | Transformation | Final Product Application |

| Substituted Anthraquinone | Protected 9,10-positions | Reduction researchgate.netbeilstein-journals.org | Substituted 9,10-Dihydroanthracene |

| Substituted 9,10-Dihydroanthracene | Non-planar, broken conjugation researchgate.net | Dehydrogenation/Aromatization researchgate.netyoutube.com | Planar Anthracene-based Semiconductor (for OFETs, OLEDs) mdpi.com |

This interactive table outlines the synthetic pathway from precursors to organic semiconductors.

Components in Liquid Crystal Design

The molecular geometry of a compound is a critical determinant of its liquid crystalline behavior. While many liquid crystals are composed of rigid, rod-like (calamitic) or disk-like (discotic) molecules, the incorporation of non-planar elements can lead to novel mesophases and properties. The distinct V-shape of the 9,10-dihydroanthracene core makes it an interesting, non-planar building block for liquid crystal design. wikipedia.org

The introduction of a non-planar core can disrupt the typical herringbone or π-π stacking observed in planar aromatic systems. rsc.org This disruption can lower melting points and influence the type of liquid crystal phase that forms. Research into photo-switchable liquid crystals has utilized non-planar cores like dithienylcyclopentene to create materials that can reversibly change their structure and phase upon irradiation. tandfonline.com The principle of using a non-planar, flexible central core is directly applicable to the dihydroanthracene scaffold.

A molecule like this compound, if attached to suitable mesogenic (liquid crystal-forming) groups, could exhibit unique phase behavior due to its bent and somewhat flexible central unit. The ethyl group would further contribute to steric bulk and could enhance solubility in organic systems, which is relevant for the formulation of liquid crystal mixtures. nih.govnih.gov While direct examples of liquid crystals based on this compound are not prominent in the literature, the fundamental structural features of the core align with modern strategies in liquid crystal design that move beyond simple planar rods. rsc.orgtandfonline.com

Frameworks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the organic linker are paramount in determining the final structure and properties of the framework, such as its porosity and catalytic activity. nih.govnih.gov

The 9,10-dihydroanthracene skeleton offers a unique three-dimensional, V-shaped linker. This contrasts with the linear or trigonal planar linkers commonly used in MOF chemistry. Dihydroanthracene-based structures have been explicitly demonstrated as effective ligands for creating polymetallic coordination complexes. nih.gov

Catalytic Applications and Ligand Design Incorporating Dihydroanthracene Structures

Dihydroanthracene Derivatives as Ligands in Organometallic Catalysis

The rigid, three-dimensional framework of 9,10-dihydroanthracene (B76342) provides a versatile platform for the design of novel ligands for organometallic catalysis. The specific geometry and steric bulk offered by this scaffold can influence the coordination environment of a metal center, thereby impacting catalytic activity and selectivity.

Dihydroanthracene in Photoredox Catalysis